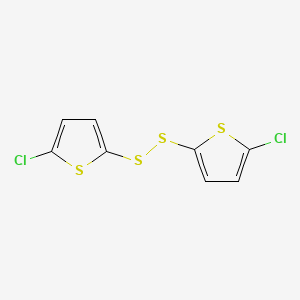

2,2'-Disulfanediylbis(5-chlorothiophene)

Description

Properties

CAS No. |

129836-80-2 |

|---|---|

Molecular Formula |

C8H4Cl2S4 |

Molecular Weight |

299.3 g/mol |

IUPAC Name |

2-chloro-5-[(5-chlorothiophen-2-yl)disulfanyl]thiophene |

InChI |

InChI=1S/C8H4Cl2S4/c9-5-1-3-7(11-5)13-14-8-4-2-6(10)12-8/h1-4H |

InChI Key |

UIBUFCOZPVVIJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)SSC2=CC=C(S2)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Thiophene Precursors

Industrial-Scale Optimization Challenges

Regioselectivity in Chlorination

Unwanted chlorination at the 3- or 4-positions of thiophene remains a key challenge. Patent CN108840854B addresses this by using controlled Cl₂ gas flow and low temperatures (-5°C to 25°C), achieving >90% regioselectivity for the 5-position. Similar conditions could be applied to thiophene precursors before disulfide formation.

Stability of Thiol Intermediates

5-Chloro-2-thiophenethiol is prone to oxidation and dimerization even under inert atmospheres. Patent CN109422720B mitigates this by conducting reactions in aprotic solvents (e.g., dichloromethane) and adding stabilizers like BHT (butylated hydroxytoluene).

Alternative Routes via Coupling Reactions

Ullmann-Type Coupling

Analytical and Purification Strategies

Chromatographic Separation

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) effectively resolves 2,2'-Disulfanediylbis(5-chlorothiophene) from mono-chlorinated byproducts. Patent CN109422720B reports >99% purity using recrystallization with ethanol/water (3:1).

Spectroscopic Characterization

- ¹H NMR (CDCl₃): δ 7.25 (d, J=3.5 Hz, 2H, thiophene H-3), 6.95 (d, J=3.5 Hz, 2H, thiophene H-4).

- Raman spectroscopy : Distinct S-S stretch at 510 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis(5-chlorothiophene): undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or dithiothreitol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2,2’-Disulfanediylbis(5-chlorothiophene): has several scientific research applications:

Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.

Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Catalysis: Employed as a ligand in coordination chemistry for the development of new catalysts.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(5-chlorothiophene) depends on its application. In materials science, its conductive properties arise from the conjugated thiophene rings. In pharmaceuticals, it may interact with biological targets through its thiophene and disulfide functionalities, potentially affecting enzyme activity or protein function.

Comparison with Similar Compounds

Key Observations :

- Chlorine substitution likely increases melting points compared to methyl-substituted analogs (e.g., 5c: 194°C vs. 5a: 166°C) due to stronger intermolecular interactions (e.g., halogen bonding) .

- The absence of an imine (C=N) group in the target compound may reduce π-conjugation, altering electronic properties compared to compounds 5a–5c.

Disulfide-Containing Pharmaceuticals and Derivatives

–11 highlight 2,2'-Disulfanediylbis(ethane-1-sulfonic acid) (Mesna Related Compound B), a sulfonic acid derivative used in pharmacopeial standards. Key differences include:

| Property | 2,2'-Disulfanediylbis(5-chlorothiophene) | 2,2'-Disulfanediylbis(ethane-1-sulfonic acid) |

|---|---|---|

| Functional groups | Thiophene, Cl, S-S | Sulfonic acid, S-S |

| Applications | Potential antimicrobial/redox-active | Pharmaceutical excipient (antioxidant) |

| Solubility | Likely organic solvents (DMF, THF) | Water-soluble due to sulfonic acid groups |

The sulfonic acid groups in Mesna derivatives enhance hydrophilicity, making them suitable for intravenous formulations, whereas the hydrophobic thiophene rings in the target compound may favor lipid membrane penetration .

Halogenated Thiophene Chalcones

–5 discusses 5-chlorothiophene chalcone derivatives with antimicrobial activity. For example:

Comparison with Target Compound :

- The disulfide bond in 2,2'-Disulfanediylbis(5-chlorothiophene) may confer redox-dependent cytotoxicity, unlike chalcones, which rely on α,β-unsaturated ketone moieties for activity.

- Chlorine at the 5-position could enhance membrane disruption, similar to 3c’s fluorine substituent, but direct biological data are needed for validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.